molecular formula C16H14F3N7O B2683735 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2415490-28-5

1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2683735
CAS No.: 2415490-28-5
M. Wt: 377.331
InChI Key: KYISWVHHQJPSNZ-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolopyridazine derivatives, which have been studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the formation of the triazolopyridazine core . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of microwave irradiation to accelerate the reaction process .

Chemical Reactions Analysis

1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves the inhibition of specific molecular targets such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound binds to the ATP-binding sites of these kinases, thereby blocking their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-6-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N7O/c17-16(18,19)11-1-3-13(20-9-11)24-5-7-25(8-6-24)15(27)12-2-4-14-22-21-10-26(14)23-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYISWVHHQJPSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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